rac-cis-Ambroxol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of rac-cis-Ambroxol-d5 can be represented by various descriptors. The InChI representation isInChI=1S/C13H18Br2N2O/c14-9-5-8 (13 (16)12 (15)6-9)7-17-10-1-3-11 (18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D
. The Canonical SMILES representation is C1CC (CCC1NCC2=C (C (=CC (=C2)Br)Br)N)O
. The Isomeric SMILES representation is [2H]C1 (CC (CC (C1 ( [2H])O) ( [2H]) [2H])NCC2=C (C (=CC (=C2)Br)Br)N) [2H]
. Physical And Chemical Properties Analysis
Rac-cis-Ambroxol-d5 has a molecular weight of 383.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass is 383.00792 g/mol and the Monoisotopic Mass is 381.00997 g/mol . The Topological Polar Surface Area is 58.3 Ų . It has a Heavy Atom Count of 18 .Scientific Research Applications
Membrane Ruffling and Actin Filament Accumulation
The research conducted by Ridley et al. (1992) and Ridley et al. (1992) in separate studies demonstrated that the small GTP-binding protein rac, to which rac-cis-Ambroxol-d5 is related, plays a significant role in growth factor-induced membrane ruffling and actin filament accumulation. These findings are pivotal in understanding the molecular mechanisms of cell motility and shape changes in response to external stimuli (Ridley, Paterson, Johnston, Diekmann, & Hall, 1992) (Anne J. Ridley, Hugh Paterson, Caroline L. Johnston, D Diekmann, & Alan Hall, 1992).
Kidney Fibroblast Transformation and Cellular Senescence
Yu et al. (2022) investigated the effects of repeated administration of cisplatin, a chemotherapeutic agent, on kidney fibroblasts. Their study highlighted how rac-cis-related compounds could influence the transformation and senescence of kidney fibroblasts, providing insights into the cellular and molecular mechanisms underlying chronic kidney disease (CKD) development following chemotherapeutic treatments (Yu, Lee, Padanilam, & Kim, 2022).
Gene Expression Modulation and Potential Therapeutic Significance
Elstner et al. (1996) demonstrated that the combination of a vitamin D3 analogue with 9-cis-retinoic acid significantly inhibited the clonal proliferation of leukemia cells and induced apoptosis. This suggests a potential therapeutic application of rac-cis-related compounds in the treatment of leukemia through gene expression modulation (Elstner et al., 1996).
Retinoic Acid Receptors and Retinoid X Receptors Interaction
Allenby et al. (1993) explored the binding of endogenous retinoids and stereoisomers of retinoic acid (RA) to retinoid nuclear receptors. Their research provides valuable information on how rac-cis compounds interact with nuclear receptors, which is fundamental in understanding their roles in gene regulation and potential therapeutic applications (Allenby, Bocquel, Saunders, Kazmer, Speck, Rosenberger, Lovey, Kastner, Grippo, & Chambon, 1993).
Hematopoiesis and Leukemia Treatment
Sakashita et al. (1993) investigated the effects of 9-cis-retinoic acid on normal and leukemic hematopoiesis in vitro. Their findings are significant in understanding the potential of rac-cis compounds in modulating hematopoietic activities, which could have implications for leukemia treatment (Sakashita, Kizaki, Pakkala, Schiller, Tsuruoka, Tomosaki, Cameron, Dawson, & Koeffler, 1993).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for rac-cis-Ambroxol-d5 is not available, general safety measures for handling similar compounds include keeping away from heat and sources of ignition, avoiding the formation of dust and aerosols, providing appropriate exhaust ventilation where dust is formed, and not ingesting or breathing in the dust . Suitable protective clothing should be worn .
properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-cis-Ambroxol-d5 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.